

Application Notes and Protocols for Freselestat in Rat Lung Injury Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and mechanistic action of **Freselestat** (Sivelestat), a selective neutrophil elastase inhibitor, in various rat models of acute lung injury (ALI). The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of **Freselestat**.

Quantitative Data Summary

The following tables summarize the dosages and administration routes of **Freselestat** used in different rat lung injury models as reported in the scientific literature.

Table 1: **Freselestat** Dosage and Administration in Lipopolysaccharide (LPS)-Induced Lung Injury



Dosage	Administrat ion Route	Timing of Administrat ion	Rat Strain	Key Findings	Reference
10 mg/kg & 30 mg/kg	Intraperitonea I (i.p.)	30 minutes before LPS instillation	Sprague- Dawley	Dose-dependent reduction in lung injury, inflammation, and upregulation of ACE2/Ang-(1–7)/Mas receptor axis.	[1]
6, 10, or 15 mg/kg	Intraperitonea I (i.p.)	1 hour after LPS injection	Not Specified	Dose- dependent improvement in PaO2 and PaO2/FiO2, and reduction in lung wet/dry ratio and inflammatory markers via inhibition of the PI3K/AKT/mT OR pathway. [2]	[2]

Table 2: Freselestat Dosage and Administration in Ventilator-Induced Lung Injury (VILI)



Dosage	Administrat ion Route	Timing of Administrat ion	Rat Strain	Key Findings	Reference
100 mg/kg	Intraperitonea I (i.p.)	30 minutes before mechanical ventilation	Sprague- Dawley	Attenuated lung edema, and reduced inflammatory markers in bronchoalveo lar lavage fluid (BALF). [3][4][5]	[3][4][5]
100 mg/kg	Intraperitonea I (i.p.)	At the initiation of mechanical ventilation	Sprague- Dawley	Reduced lung injury scores, but pretreatment showed more significant protective effects.[3][4]	[3][4][5]

Table 3: Freselestat Dosage and Administration in Oleic Acid (OA)-Induced Lung Injury



Dosage	Administrat ion Route	Timing of Administrat ion	Rat Strain	Key Findings	Reference
3 mg/kg/h	Inhalation	1 hour after OA injection	Not Specified	Reduced neutrophil elastase activity in lungs, decreased edema, and improved oxygenation. [6]	[6]
3 mg/kg/h	Intravenous (i.v.)	1 hour after OA injection	Not Specified	Reduced neutrophil elastase activity in serum and ameliorated lung injury.[6]	[6]

Experimental Protocols

The following are detailed methodologies for inducing lung injury in rats and the subsequent administration of **Freselestat**.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is widely used to mimic the inflammatory aspects of ALI.

Materials:

- Male Sprague-Dawley rats (220 ± 10 g)[1]
- Lipopolysaccharide (LPS) from E. coli



- Freselestat (Sivelestat)
- Sterile, pyrogen-free saline
- Anesthetic (e.g., urethane or isoflurane)
- Intratracheal instillation device

Procedure:

- Animal Acclimatization: Acclimatize rats for at least three days before the experiment with free access to food and water.
- Group Allocation: Randomly divide the rats into experimental groups (e.g., Control, LPS only, LPS + Freselestat low dose, LPS + Freselestat high dose).
- Freselestat Administration:
 - For prophylactic treatment, administer Freselestat (e.g., 10 or 30 mg/kg) via intraperitoneal injection 30 minutes before LPS challenge.[1]
 - For therapeutic treatment, administer Freselestat (e.g., 6, 10, or 15 mg/kg) via intraperitoneal injection 1 hour after LPS challenge.[2]
 - The control group should receive an equivalent volume of saline.
- Induction of Lung Injury:
 - Anesthetize the rats.
 - Immobilize the rat in a supine position and surgically expose the trachea.
 - Instill LPS intratracheally to induce lung injury.[1]
- · Monitoring and Sample Collection:
 - Monitor the animals for signs of respiratory distress.



- At a predetermined time point (e.g., 4-6 hours after LPS administration), euthanize the animals.
- Collect blood samples, bronchoalveolar lavage fluid (BALF), and lung tissue for analysis (e.g., lung wet/dry ratio, inflammatory cytokine levels, histological examination).

Ventilator-Induced Lung Injury (VILI) Model

This model is relevant for studying lung injury caused by mechanical ventilation.

Materials:

- Male Sprague-Dawley rats (200-300 g)[3]
- Mechanical ventilator for small animals
- Freselestat (Sivelestat)
- Sterile saline
- Anesthetic

Procedure:

- Animal Preparation: Anesthetize the rats and perform a tracheostomy for connection to the mechanical ventilator.
- Group Allocation:
 - Sham Group: Rats are anesthetized and tracheostomized but not subjected to injurious ventilation. They receive a saline injection.[3][4]
 - VILI Group: Rats are subjected to high tidal volume ventilation (e.g., 20 mL/kg) for a set duration (e.g., 3 hours) and receive a saline injection.[3][4]
 - Freselestat Treatment Group: Rats receive Freselestat (e.g., 100 mg/kg, i.p.) at the initiation of mechanical ventilation.[3][4]



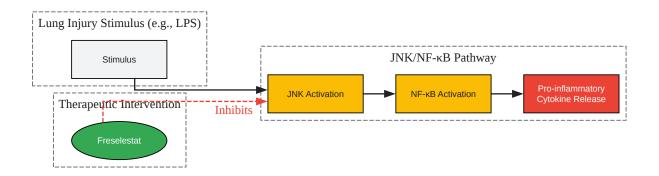
- Freselestat Pretreatment Group: Rats receive Freselestat (e.g., 100 mg/kg, i.p.) 30 minutes before the start of mechanical ventilation.[3][4]
- Induction of VILI: Ventilate the VILI and treatment groups with a high tidal volume to induce lung injury.
- Sample Collection: After the ventilation period, euthanize the rats and collect lung tissue and BALF for analysis of lung edema, inflammatory cell infiltration, and protein concentration.[3]

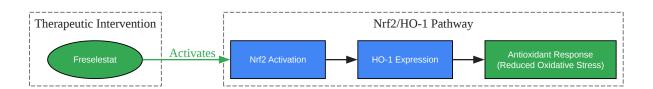
Signaling Pathways and Mechanistic Diagrams

Freselestat exerts its protective effects in ALI by modulating key signaling pathways involved in inflammation and oxidative stress.

Inhibition of JNK/NF-kB Signaling Pathway

External stimuli can trigger the JNK signaling pathway, which is closely linked to the inflammatory response.[7] Inhibition of this pathway can reduce the production of inflammatory mediators and attenuate ALI.[7]

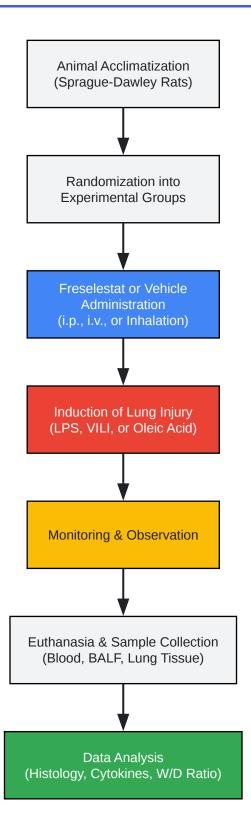












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